molecular formula C3H7Cl3OSi B14491149 Dichloro(chloromethyl)ethoxysilane CAS No. 63238-94-8

Dichloro(chloromethyl)ethoxysilane

Cat. No.: B14491149
CAS No.: 63238-94-8
M. Wt: 193.53 g/mol
InChI Key: LPXQAJCUGLFGRT-UHFFFAOYSA-N
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Description

This compound features a chloromethyl group (–CH₂Cl), a methyl group (–CH₃), and two ethoxy groups (–OCH₂CH₃) bonded to a silicon atom. Its molecular formula is C₆H₁₅ClO₂Si, with a molecular weight of 182.72 g/mol .

Properties

CAS No.

63238-94-8

Molecular Formula

C3H7Cl3OSi

Molecular Weight

193.53 g/mol

IUPAC Name

dichloro-(chloromethyl)-ethoxysilane

InChI

InChI=1S/C3H7Cl3OSi/c1-2-7-8(5,6)3-4/h2-3H2,1H3

InChI Key

LPXQAJCUGLFGRT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(chloromethyl)ethoxysilane can be synthesized through the reaction of silicon tetrachloride with ethanol and chloromethyl compounds under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The process requires careful handling due to the reactivity of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity silicon tetrachloride and ethanol. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dichloro(chloromethyl)ethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation. Catalysts such as acids or bases are often used to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of silicone polymers and other advanced materials .

Scientific Research Applications

Dichloro(chloromethyl)ethoxysilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dichloro(chloromethyl)ethoxysilane involves the reactivity of the silicon-chlorine bonds. The compound can undergo electrophilic substitution reactions, where the silicon atom acts as an electrophilic center. The presence of chlorine atoms makes the compound highly reactive, allowing it to form bonds with various nucleophiles. The molecular targets and pathways involved in its reactions include the formation of siloxane bonds and the modification of surfaces through silanization .

Comparison with Similar Compounds

Dichloro(chloromethyl)methylsilane (CAS: Not explicitly provided; structurally analogous to )

  • Structure : Cl₂Si(CH₃)(CH₂Cl).
  • Properties : Higher reactivity due to two chlorine substituents. Used in photopolymerizable resins for 3D printing .
  • Key Difference : Lacks ethoxy groups, limiting its utility in hydrolytic stability compared to ethoxysilanes.

Dichloromethylsilane (CAS 75-54-7)

  • Structure : Cl₂SiH(CH₃).
  • Properties : Boiling point: 41°C ; highly reactive with moisture. Used in silicone precursor synthesis .
  • Key Difference : Absence of chloromethyl and ethoxy groups reduces functionalization versatility.

Trichloro(chloromethyl)silane (CAS 1558-25-4)

  • Structure : Cl₃Si(CH₂Cl).
  • Properties : Higher chlorine content increases electrophilicity. Classified as an extremely hazardous substance with stringent handling regulations .
  • Key Difference : Three chlorine atoms enhance reactivity but reduce hydrolytic stability compared to ethoxysilanes.

Chloromethylmethyldiethoxysilane (CAS 2212-10-4)

  • Structure : ClCH₂–Si(OCH₂CH₃)₂–CH₃.
  • Properties : Balanced reactivity due to ethoxy groups; hydrolyzes to form siloxane networks. Preferred in applications requiring controlled cross-linking .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Key Applications Reactivity Profile
Chloromethylmethyldiethoxysilane 2212-10-4 C₆H₁₅ClO₂Si –CH₃, –CH₂Cl, 2×–OCH₂CH₃ Silicone resins, coatings Moderate (ethoxy hydrolysis)
Dichloro(chloromethyl)methylsilane C₂H₄Cl₃Si –CH₃, –CH₂Cl, 2×–Cl 3D printing resins High (Cl substituents)
Dichloromethylsilane 75-54-7 CH₄Cl₂Si –CH₃, 2×–Cl Silicone precursors Very high (Si–H bonds)
Trichloro(chloromethyl)silane 1558-25-4 CH₂Cl₄Si –CH₂Cl, 3×–Cl Specialty chemicals Extreme (hazardous)

Research Findings and Industrial Relevance

  • Hydrolytic Stability : Ethoxysilanes like Chloromethylmethyldiethoxysilane exhibit slower hydrolysis than chlorosilanes, enabling controlled material synthesis .
  • Toxicity : Chlorinated silanes (e.g., Trichloro(chloromethyl)silane) require stringent safety protocols due to acute toxicity and corrosivity .
  • Functional Flexibility : Ethoxy groups in Chloromethylmethyldiethoxysilane allow covalent bonding with organic polymers, enhancing material compatibility .

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